![molecular formula C20H13N3O2S B2542102 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile CAS No. 924821-58-9](/img/structure/B2542102.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile" is part of a novel class of selective acetylcholinesterase inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer's, where the regulation of acetylcholinesterase can help manage symptoms. The compound mentioned is characterized by the presence of a benzo[d]thiazol group and a hydroxy-methoxyquinolin group attached to an acrylonitrile moiety .
Synthesis Analysis
The synthesis of related (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles represent a novel class of selective inhibitors for acetylcholinesterase (AChE), crucial for Alzheimer's disease treatment. The most potent compound within this series demonstrated significant AChE inhibitory activity, exhibiting a competitive inhibition pattern. Molecular docking studies highlighted these compounds' potential, showing their selective inhibition capabilities compared to galanthamine, a known AChE inhibitor (Pedro de la Torre et al., 2012).
Antiproliferative and Apoptosis-Inducing Activity
Benzothiazoles, including derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile, have been investigated for their antiproliferative and apoptosis-inducing activities, especially against leukemia cells. These compounds were found to inhibit growth and induce programmed cell death through a mitochondrial/caspase 9/caspase 3-dependent pathway, highlighting their potential as cancer therapeutics (A. Repický, S. Jantová, L. Cipak, 2009).
Ratiometric Fluorescent Probing
A novel ratiometric fluorescent probe based on (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) has been developed for detecting hydrazine and hypochlorite ions. This probe exhibits selective and differential fluorescence responses, enabling it to act as a "two-way" switch for these analytes in biological and environmental samples. The distinct fluorescence signals and shifts indicate the probe's versatility and sensitivity, offering a new tool for chemical sensing applications (Sangita Das et al., 2022).
Synthesis of Derivatives for Diverse Applications
Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives using benzoxazinone as a starting material has led to the discovery of compounds with potential pharmaceutical applications. These derivatives, synthesized through various reactions, offer a broad spectrum of biological activities and open new avenues for the development of novel therapeutic agents (A. A. El-Khamry et al., 2006; 2007).
Antimicrobial and Antifungal Properties
The benzothiazole and its analogs have also demonstrated significant antimicrobial and antifungal properties. Specific derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile have been synthesized and tested against various microbial strains, showing potent activity. This highlights their potential as new agents in treating microbial infections (A. Fadda, E. Afsah, Radwa Awad, 2013).
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(7-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c1-25-15-7-6-12-8-13(19(24)22-17(12)10-15)9-14(11-21)20-23-16-4-2-3-5-18(16)26-20/h2-10H,1H3,(H,22,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYSSTROJAUZFY-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.